2-Methoxy-N-(1-(o-tolyl)ethyl)acetamide
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Overview
Description
2-Methoxy-N-(1-(o-tolyl)ethyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxy group, a tolyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(1-(o-tolyl)ethyl)acetamide typically involves the reaction of o-toluidine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{o-Toluidine} + \text{Methoxyacetyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(1-(o-tolyl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The acetamide moiety can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Methoxy-N-(1-(o-tolyl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(1-(o-tolyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The methoxy group and the acetamide moiety play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide:
2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide: Another acetamide derivative with different substituents.
Uniqueness
2-Methoxy-N-(1-(o-tolyl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and tolyl moiety differentiate it from other acetamide derivatives, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-methoxy-N-[1-(2-methylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C12H17NO2/c1-9-6-4-5-7-11(9)10(2)13-12(14)8-15-3/h4-7,10H,8H2,1-3H3,(H,13,14) |
InChI Key |
YNZOPQTYBLQQAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(=O)COC |
Origin of Product |
United States |
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